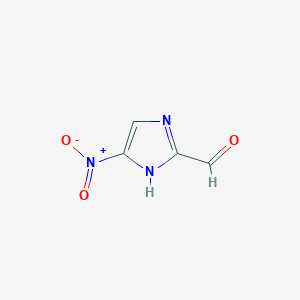

4-Nitro-1H-imidazole-2-carbaldehyde

Descripción general

Descripción

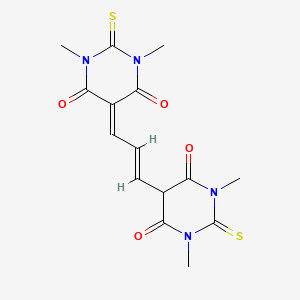

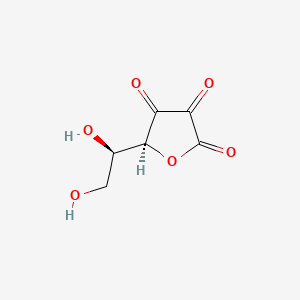

4-Nitro-1H-imidazole-2-carbaldehyde is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Molecular Structure Analysis

The molecular formula of this compound is C4H3N3O3 . It is a derivative of imidazole, which is a five-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

Imidazole derivatives, including this compound, are known for their versatile reactivity. They serve as key building blocks for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates .Aplicaciones Científicas De Investigación

Synthesis of pH-Sensitive Spin Probes

4-Nitro-1H-imidazole-2-carbaldehyde has been utilized in the synthesis of pH-sensitive spin probes. Specifically, 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides were prepared by oxidation and nitrosation of 4,5,5-trimethyl-2,5-dihydro-1H-imidazol-1-ols. These compounds were then converted to 5-(di)alkylamino-4H-imidazole 3-oxides and treated with AlkMgX, followed by oxidation to yield stable nitroxides, which are pH-sensitive spin probes (Kirilyuk et al., 2003).

Facilitating Organic Synthesis

The compound has facilitated the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes via copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes. This process is notable for preserving the aldehyde group and employs cheap catalysts under mild conditions, contributing to high atom economy (Li et al., 2015).

Green Synthesis in Aqueous Medium

Imidazole has been used as a mild Lewis basic catalyst for the Henry reactions in aqueous medium. This method efficiently synthesizes 2-nitroalkanols and is notable for its mild reaction conditions and avoidance of specific side reactions. It's a step towards green synthesis, utilizing water as the reaction medium and allowing the recycling of the catalyst (Phukan et al., 2008).

Building Blocks in Medical Chemistry

This compound derivatives have been used as building blocks in medical chemistry. Derivatives like 4-methyl-5-imidazole carbaldehyde have been used to synthesize various biologically active molecules. The versatility of these compounds is demonstrated by their transformation into various derivatives like benzoxazole, benzothiazole, and benzoimidazole, potentially displaying biological activities (Orhan et al., 2019).

Synthesis of Alkaloids

The compound has played a crucial role in synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key building blocks for synthesizing various 2-aminoimidazole alkaloids. These alkaloids include oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A, highlighting its significance in synthetic organic chemistry (Ando & Terashima, 2010).

Safety and Hazards

Propiedades

IUPAC Name |

5-nitro-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-2-3-5-1-4(6-3)7(9)10/h1-2H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIIOVRYTOGGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)

![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)